molecular formula C22H26ClN3O6S B14862326 (R)-4-(2-chloroacetyl)-N-(4-methoxybenzyl)-1-((4-methoxyphenyl)sulfonyl)piperazine-2-carboxamide

(R)-4-(2-chloroacetyl)-N-(4-methoxybenzyl)-1-((4-methoxyphenyl)sulfonyl)piperazine-2-carboxamide

Cat. No.: B14862326
M. Wt: 496.0 g/mol
InChI Key: SXQZEMXQTRNLRZ-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-4-(2-chloroacetyl)-N-(4-methoxybenzyl)-1-((4-methoxyphenyl)sulfonyl)piperazine-2-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(2-chloroacetyl)-N-(4-methoxybenzyl)-1-((4-methoxyphenyl)sulfonyl)piperazine-2-carboxamide typically involves multiple steps, including:

    Formation of the piperazine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the chloroacetyl group: This step may involve the reaction of the piperazine derivative with chloroacetyl chloride under basic conditions.

    Attachment of the methoxybenzyl group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can occur at the chloroacetyl group, converting it to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can take place at the chloroacetyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups may yield methoxybenzaldehyde or methoxybenzoic acid.

Scientific Research Applications

Chemistry

    Synthesis of novel derivatives: The compound can be used as a starting material for the synthesis of new piperazine derivatives with potential biological activities.

Biology

    Biological assays: The compound may be tested for its activity against various biological targets, including enzymes and receptors.

Medicine

    Drug development: Piperazine derivatives are often explored for their potential as therapeutic agents in the treatment of diseases such as cancer, infections, and neurological disorders.

Industry

    Chemical intermediates: The compound can serve as an intermediate in the synthesis of other complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-4-(2-chloroacetyl)-N-(4-methoxybenzyl)-1-((4-methoxyphenyl)sulfonyl)piperazine-2-carboxamide would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including:

    Receptors: Binding to neurotransmitter receptors, modulating their activity.

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Ion channels: Modulation of ion channel activity, affecting cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    ®-4-(2-chloroacetyl)-N-(4-methoxybenzyl)piperazine-2-carboxamide: Lacks the sulfonyl group.

    ®-4-(2-chloroacetyl)-N-(4-methoxyphenyl)piperazine-2-carboxamide: Lacks the methoxybenzyl group.

Uniqueness

The presence of both the methoxybenzyl and sulfonyl groups in ®-4-(2-chloroacetyl)-N-(4-methoxybenzyl)-1-((4-methoxyphenyl)sulfonyl)piperazine-2-carboxamide may confer unique biological properties, such as enhanced binding affinity to specific targets or improved pharmacokinetic properties.

Properties

Molecular Formula

C22H26ClN3O6S

Molecular Weight

496.0 g/mol

IUPAC Name

(2R)-4-(2-chloroacetyl)-N-[(4-methoxyphenyl)methyl]-1-(4-methoxyphenyl)sulfonylpiperazine-2-carboxamide

InChI

InChI=1S/C22H26ClN3O6S/c1-31-17-5-3-16(4-6-17)14-24-22(28)20-15-25(21(27)13-23)11-12-26(20)33(29,30)19-9-7-18(32-2)8-10-19/h3-10,20H,11-15H2,1-2H3,(H,24,28)/t20-/m1/s1

InChI Key

SXQZEMXQTRNLRZ-HXUWFJFHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CNC(=O)[C@H]2CN(CCN2S(=O)(=O)C3=CC=C(C=C3)OC)C(=O)CCl

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2CN(CCN2S(=O)(=O)C3=CC=C(C=C3)OC)C(=O)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.